molecular formula C19H37N3O B14624673 2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one CAS No. 56926-06-8

2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one

Katalognummer: B14624673
CAS-Nummer: 56926-06-8
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: XSYBQOKXFWPRRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one is a complex organic compound with the molecular formula C19H37N3O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one
  • 7-Ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one

Uniqueness

2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one is unique due to its specific decyl and ethyl substitutions, which may confer distinct chemical and biological properties compared to its analogs. These unique features can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Eigenschaften

CAS-Nummer

56926-06-8

Molekularformel

C19H37N3O

Molekulargewicht

323.5 g/mol

IUPAC-Name

2-decyl-7-ethyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one

InChI

InChI=1S/C19H37N3O/c1-3-5-6-7-8-9-10-11-13-20-15-16-22-18(17-20)12-14-21(4-2)19(22)23/h18H,3-17H2,1-2H3

InChI-Schlüssel

XSYBQOKXFWPRRC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCN1CCN2C(C1)CCN(C2=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.